9-Methyl-1,10-phenanthroline-2-carboxylic acid
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Overview
Description
9-Methyl-1,10-phenanthroline-2-carboxylic acid is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its unique structure, which includes a phenanthroline core substituted with a methyl group at the 9th position and a carboxylic acid group at the 2nd position. The phenanthroline core is a planar, aromatic system that is often used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 9-methyl-1,10-phenanthroline-2-carboxylic acid involves the oxidation of commercially available neocuproine (2,9-dimethyl-1,10-phenanthroline). This oxidation process can be carried out using various oxidizing agents under mild reaction conditions . Another method involves the hydrolysis of ester or nitrile groups, although this approach may lead to unexpected products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied. These methods would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-1,10-phenanthroline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be synthesized through the oxidation of neocuproine.
Substitution: The phenanthroline core can participate in nucleophilic substitution reactions, where the carboxylic acid group can be modified.
Common Reagents and Conditions
Oxidizing Agents: Used in the synthesis of the compound from neocuproine.
Alkaline Conditions: Employed in the hydrolysis of ester or nitrile groups to obtain the carboxylic acid derivative.
Major Products
Scientific Research Applications
9-Methyl-1,10-phenanthroline-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-methyl-1,10-phenanthroline-2-carboxylic acid primarily involves its ability to chelate metal ions. The phenanthroline core provides a planar, aromatic system that can coordinate with metal ions, forming stable complexes. These complexes can then participate in various chemical and biological processes, depending on the specific metal ion and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: The parent compound, which lacks the methyl and carboxylic acid substituents.
Neocuproine (2,9-Dimethyl-1,10-phenanthroline): A closely related compound with two methyl groups at the 2nd and 9th positions.
1,10-Phenanthroline-2,9-dicarboxylic acid: A derivative with carboxylic acid groups at both the 2nd and 9th positions.
Uniqueness
9-Methyl-1,10-phenanthroline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group at the 9th position and the carboxylic acid group at the 2nd position enhances its ability to form stable metal complexes and participate in various chemical reactions .
Properties
Molecular Formula |
C14H10N2O2 |
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Molecular Weight |
238.24 g/mol |
IUPAC Name |
9-methyl-1,10-phenanthroline-2-carboxylic acid |
InChI |
InChI=1S/C14H10N2O2/c1-8-2-3-9-4-5-10-6-7-11(14(17)18)16-13(10)12(9)15-8/h2-7H,1H3,(H,17,18) |
InChI Key |
SWLPAJQFUUUEPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C(=O)O |
Origin of Product |
United States |
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